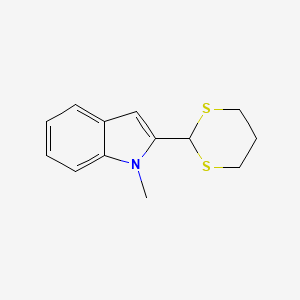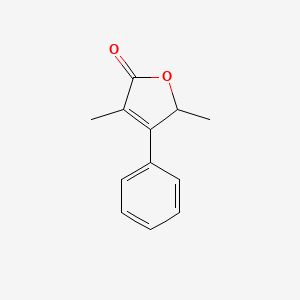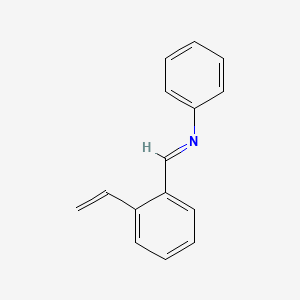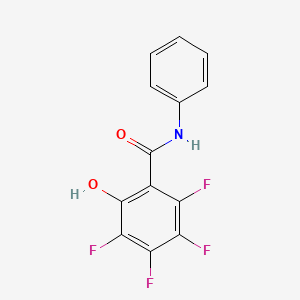![molecular formula C16H13F3O2 B14290522 1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one CAS No. 114088-60-7](/img/structure/B14290522.png)
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique chemical structure, which includes both hydroxyl and ketone functional groups. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide, followed by oxidation to form the desired ketone. Another approach includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to a phenyl ring through electrophilic or nucleophilic substitution reactions .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction environments to facilitate the formation of the compound.
Chemical Reactions Analysis
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism by which 1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biological pathways .
Comparison with Similar Compounds
1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one can be compared to other similar compounds, such as:
2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: This compound shares the trifluoromethyl group but lacks the hydroxyl group, resulting in different reactivity and applications.
Fluridone: A compound with a similar trifluoromethylphenyl structure, used primarily as a herbicide.
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Another compound with a trifluoromethyl group, used in various chemical and biological studies.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and a wide range of applications.
Properties
CAS No. |
114088-60-7 |
|---|---|
Molecular Formula |
C16H13F3O2 |
Molecular Weight |
294.27 g/mol |
IUPAC Name |
1-hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C16H13F3O2/c1-11(20)15(21,12-6-3-2-4-7-12)13-8-5-9-14(10-13)16(17,18)19/h2-10,21H,1H3 |
InChI Key |
QLKHNLWQPNYUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)(C2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3-Difluoro-1,4-bis[(trimethylsilyl)oxy]bicyclo[2.2.0]hexan-2-one](/img/structure/B14290444.png)
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)





![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)


![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)
